4-Hydroxynitrofurantoin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

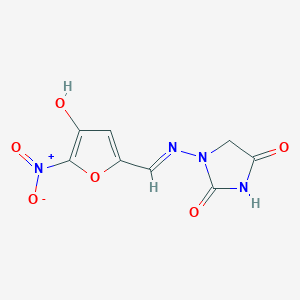

4-Hydroxynitrofurantoin is a derivative of nitrofurantoin, a well-known antibiotic used primarily for the treatment of urinary tract infections. This compound is characterized by the presence of a hydroxyl group attached to the nitrofurantoin molecule, which enhances its solubility and potentially its pharmacokinetic properties. The chemical structure of this compound includes a furan ring, a nitro group, and a hydantoin moiety, making it a member of the nitrofuran class of antibiotics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-nitrofurfural diethyl acetal with hydantoin in the presence of a base, followed by hydrolysis to yield 4-Hydroxynitrofurantoin . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce impurities. Techniques such as reverse osmosis membrane reactions and mechanochemistry are employed to enhance efficiency and minimize environmental impact .

Análisis De Reacciones Químicas

Redox Cycling and Reactive Oxygen Species (ROS) Generation

Nitrofurantoin undergoes enzymatic one-electron reduction primarily via cytochrome P450 reductase , generating a nitro radical anion intermediate. This process initiates a redox cycle under aerobic conditions (Fig. 1) .

This mechanism results in oxidative stress through ROS, which damage DNA, lipids, and proteins .

Metabolic Activation Pathways

Nitrofurantoin is metabolized by bacterial nitroreductases to electrophilic intermediates. While 4-hydroxynitrofurantoin is not explicitly described, analogous pathways for nitrofurantoin include:

- Nitro Group Reduction : Formation of amino derivatives via nitroreductase activity .

- Ring Opening : Hydrolysis of the hydantoin ring under acidic conditions (pH < 5.5) .

- Conjugation Reactions : Glucuronidation observed in hepatic microsomes (limited data) .

pH-Dependent Stability

Nitrofurantoin's reactivity is pH-dependent, with increased solubility and degradation under alkaline conditions :

| pH Range | Solubility (mg/mL) | Primary Degradation Pathway |

|---|---|---|

| 5.0–6.0 | 0.05–0.10 | Hydrolysis of the hydantoin ring |

| 7.0–8.0 | 0.20–0.35 | Oxidation of the nitro group |

| >8.5 | >0.50 | Rapid decomposition to multiple byproducts |

This compound would likely exhibit similar pH sensitivity due to structural similarities.

Interaction with Biological Macromolecules

Nitrofurantoin's reactive intermediates form covalent adducts with:

Hydroxylation at the 4-position could modify these interactions by altering electron distribution.

Synthetic Modifications

While this compound is not commercially available, synthetic studies on nitrofurantoin derivatives reveal:

Key Research Gaps

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Mechanism of Action:

4-Hydroxynitrofurantoin operates through the inhibition of bacterial enzyme systems. It is activated by nitroreductase enzymes found in bacteria, leading to the formation of reactive intermediates that damage bacterial DNA and inhibit nucleic acid synthesis. This mechanism is crucial for its effectiveness against a variety of pathogens, particularly those causing UTIs.

Clinical Use:

The primary application of this compound remains in the treatment of uncomplicated UTIs. Its effectiveness is enhanced in acidic urine conditions, making it particularly suitable for this application .

Molecular Docking Studies

Recent studies have employed molecular docking techniques to investigate the binding affinities and interactions of this compound with various bacterial proteins. For instance, a study reported a binding affinity score of -8.3 kcal/mol when docked with E. coli nitroreductase, indicating a strong interaction that could be leveraged for drug design .

Table 1: Molecular Docking Results

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Hydroxymethyl nitrofurantoin | -8.8 |

| Nitrofurantoin | -8.1 |

| This compound | -8.3 |

| Furazolidone | -7.6 |

This table summarizes the binding affinities of various nitrofuran derivatives, highlighting the potential of this compound as a candidate for further development.

Toxicological Studies

Safety Profile:

Toxicological evaluations have shown that this compound has a no observed adverse effect level (NOAEL) around 120 mg/kg body weight per day in animal models . However, studies have indicated potential reproductive toxicity and effects on spermatogenesis at lower doses, necessitating careful consideration in clinical applications.

Carcinogenicity Assessments:

Research has provided limited evidence regarding the carcinogenicity of nitrofuran derivatives, including this compound. The CONTAM Panel noted that while some effects were observed at doses as low as 10 mg/kg body weight per day, definitive conclusions regarding carcinogenic risk remain inconclusive .

Future Research Directions

Drug Development:

The promising antimicrobial properties and molecular docking results suggest that this compound could be further explored as a lead compound for developing new antibiotics targeting resistant strains of bacteria.

Combination Therapies:

Investigating the efficacy of this compound in combination with other antibiotics may enhance its therapeutic potential and reduce the likelihood of resistance development.

Expanded Applications:

Future studies could also explore its applications beyond UTIs, including its potential use against other bacterial infections and its role in treating conditions like tuberculosis or as an anticancer agent due to its ability to induce DNA damage in rapidly dividing cells .

Mecanismo De Acción

The mechanism of action of 4-Hydroxynitrofurantoin involves its reduction by bacterial nitroreductases to form reactive intermediates. These intermediates inhibit several bacterial enzymes, including those involved in the citric acid cycle and the synthesis of DNA, RNA, and proteins. This multi-targeted approach reduces the likelihood of bacterial resistance development .

Comparación Con Compuestos Similares

Nitrofurantoin: The parent compound, widely used for urinary tract infections.

Nitrofurazone: Used for topical infections and urinary catheter coatings.

Furazolidone: Employed in the treatment of bacterial diarrhea and Helicobacter pylori infections

Uniqueness: 4-Hydroxynitrofurantoin is unique due to the presence of the hydroxyl group, which enhances its solubility and potentially its pharmacokinetic properties. This modification may lead to improved efficacy and reduced side effects compared to its parent compound, nitrofurantoin .

Propiedades

Número CAS |

76644-41-2 |

|---|---|

Fórmula molecular |

C8H6N4O6 |

Peso molecular |

254.16 g/mol |

Nombre IUPAC |

1-[(Z)-(4-hydroxy-5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione |

InChI |

InChI=1S/C8H6N4O6/c13-5-1-4(18-7(5)12(16)17)2-9-11-3-6(14)10-8(11)15/h1-2,13H,3H2,(H,10,14,15)/b9-2- |

Clave InChI |

FVAPZVJUBYDZAT-MBXJOHMKSA-N |

SMILES |

C1C(=O)NC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O |

SMILES isomérico |

C1C(=O)NC(=O)N1/N=C\C2=CC(=C(O2)[N+](=O)[O-])O |

SMILES canónico |

C1C(=O)NC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O |

Key on ui other cas no. |

76644-41-2 |

Sinónimos |

1-[[(4-Hydroxy-5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.